molecular formula C10H7BrFNO2 B12863031 4-Bromo-3-fluoro-2-methoxybenzoylacetonitrile

4-Bromo-3-fluoro-2-methoxybenzoylacetonitrile

Cat. No.: B12863031
M. Wt: 272.07 g/mol
InChI Key: AFNYSXKJYZXZGX-UHFFFAOYSA-N
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Description

4-Bromo-3-fluoro-2-methoxybenzoylacetonitrile is an organic compound with a complex structure, featuring a bromine, fluorine, and methoxy group attached to a benzoylacetonitrile core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-fluoro-2-methoxybenzoylacetonitrile typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the choice of solvents and reagents is optimized to ensure cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-fluoro-2-methoxybenzoylacetonitrile can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

    Coupling Reactions: As mentioned earlier, Suzuki-Miyaura coupling is a key reaction for forming carbon-carbon bonds.

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Nucleophiles: Such as amines or thiols for substitution reactions.

    Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine or fluorine atoms.

Scientific Research Applications

4-Bromo-3-fluoro-2-methoxybenzoylacetonitrile has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Medicine: Research into its potential as a pharmaceutical intermediate.

    Industry: Used in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 4-Bromo-3-fluoro-2-methoxybenzoylacetonitrile involves its interaction with specific molecular targets. The presence of electron-withdrawing groups like bromine and fluorine can influence the reactivity and stability of the compound. These interactions can affect various pathways, including those involved in organic synthesis and material science applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-3-fluoro-2-methoxybenzoylacetonitrile is unique due to its specific combination of functional groups, which provides distinct reactivity and potential applications compared to similar compounds. The presence of both bromine and fluorine atoms, along with a methoxy group, offers a unique set of chemical properties that can be leveraged in various research and industrial applications.

Properties

Molecular Formula

C10H7BrFNO2

Molecular Weight

272.07 g/mol

IUPAC Name

3-(4-bromo-3-fluoro-2-methoxyphenyl)-3-oxopropanenitrile

InChI

InChI=1S/C10H7BrFNO2/c1-15-10-6(8(14)4-5-13)2-3-7(11)9(10)12/h2-3H,4H2,1H3

InChI Key

AFNYSXKJYZXZGX-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1F)Br)C(=O)CC#N

Origin of Product

United States

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